3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one
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Overview
Description
3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one is a chemical compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by the presence of two nitrophenyl groups attached to a piperidinone ring, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one typically involves the condensation of 4-nitrobenzaldehyde with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as diamino derivatives from reduction and substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of ubiquitin-specific peptidases, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells . The compound’s α,β-unsaturated carbonyl unit is likely to react with intracellular nucleophiles such as cysteine thiolates by Michael addition, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
b-AP15: A similar compound with a prop-2-enoyl group instead of the piperidin-4-one ring.
(3E)-1-Methyl-3,5-bis(3-nitrobenzylidene)-4-piperidinone: Another related compound with a methyl group on the piperidinone ring and nitro groups on the benzylidene moieties.
Uniqueness
3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one is a synthetic compound notable for its unique structure, which consists of two 4-nitrophenyl groups linked to a piperidin-4-one core. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : C19H16N2O4
- Molar Mass : Approximately 419.39 g/mol
The presence of nitrophenyl groups enhances the compound's reactivity and biological potential, making it a subject of interest for various therapeutic applications.
This compound exhibits its biological effects primarily through the following mechanisms:
- Proteasome Inhibition : It acts as a proteasome inhibitor, disrupting the degradation of proteins involved in cell cycle regulation and apoptosis, which is crucial for cancer therapy.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by interacting with specific molecular targets that regulate cell survival.
Anticancer Properties
Research indicates that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.
Cell Line | IC50 (µM) | % Inhibition |
---|---|---|
MCF7 (Breast Cancer) | 1.18 ± 0.14 | 90.47% |
HEPG2 (Liver Cancer) | 0.67 | 84.32% |
PC-3 (Prostate Cancer) | 0.80 | 81.58% |
These findings suggest that the compound could be a promising candidate for further development as an anticancer drug .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown potential antimicrobial activity. Preliminary studies indicate its efficacy against various bacterial strains, although detailed data on specific organisms and mechanisms remains limited .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. In vitro studies demonstrated that it can reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
- Cytotoxicity Studies : A study conducted on multiple cancer cell lines revealed that the compound induced apoptosis through the inhibition of ubiquitin-specific peptidases, leading to an accumulation of pro-apoptotic signals.
- Mechanistic Insights : Research into the compound's mechanism highlighted its role in disrupting proteasomal function, which is critical for maintaining cellular homeostasis and regulating apoptosis in cancer cells .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
b-AP15 | Contains prop-2-enoyl group | Proteasome inhibitor |
(3E)-1-Methyl-3,5-bis(3-nitrobenzylidene)-4-piperidinone | Methyl substitution on piperidinone ring | Anticancer activity |
These comparisons underline the unique structural attributes of this compound that contribute to its distinct biological activities .
Properties
IUPAC Name |
3,5-bis[(4-nitrophenyl)methylidene]piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-19-15(9-13-1-5-17(6-2-13)21(24)25)11-20-12-16(19)10-14-3-7-18(8-4-14)22(26)27/h1-10,20H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYPWAMLWZVHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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